N-Methyl-3-phenoxybenzylamine

Fragment-Based Drug Discovery Scaffold Hopping Isomer Differentiation

Researchers conducting FBDD campaigns require positionally defined fragment scaffolds; isomer substitution can invalidate SAR data. N-Methyl-3-phenoxybenzylamine (CAS 129535-78-0) provides the exact meta-substituted geometry for reliable target engagement. • Meta-substituted fragment scaffold for kinase/GPCR FBDD libraries • Distinct 3D pharmacophore vs. ortho/para isomers for valid SAR • Available as free base & HCl salt for formulation flexibility Consistent ≥97% purity with full analytical documentation. Bulk in stock.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 129535-78-0
Cat. No. B140175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-phenoxybenzylamine
CAS129535-78-0
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
InChIKeyGDVLOOQWWBPGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-phenoxybenzylamine (CAS 129535-78-0) Procurement Baseline


N-Methyl-3-phenoxybenzylamine (CAS 129535-78-0) is a benzylamine derivative with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is classified as a fragment molecule and serves as a versatile small molecule scaffold for molecular linking, expansion, and modification . Commercially, it is available from multiple vendors with standard purity specifications ranging from 95% to 98%, and its physical properties include a density of approximately 1.05 g/cm³ and a refractive index of 1.56 . This compound is primarily utilized as a research chemical and building block in drug discovery and organic synthesis .

Why N-Methyl-3-phenoxybenzylamine Substitution by Generic Analogs is Not Straightforward


Generic substitution among N-methyl-phenoxybenzylamine isomers is not scientifically sound due to significant differences in their molecular structure and, consequently, their potential biological and chemical behavior. The target compound, N-Methyl-3-phenoxybenzylamine, features a phenoxy group at the meta position of the benzylamine ring . This structural arrangement differs fundamentally from its ortho- and para- substituted analogs, N-Methyl-2-phenoxybenzylamine (CAS 361394-74-3) and N-Methyl-4-phenoxybenzylamine (CAS 169943-40-2) [1]. These positional isomers are distinct chemical entities, not merely variants. While all may be marketed as 'fragment molecules', the specific spatial orientation of the phenoxy group dictates unique interactions with molecular targets, enzymatic binding pockets, and differing physicochemical properties that are critical for downstream applications . Substituting one isomer for another without experimental validation introduces an uncontrolled variable that can lead to failed syntheses, misinterpreted biological assay results, or invalid structure-activity relationship (SAR) data. The following evidence details the specific, quantifiable points of differentiation that justify the distinct procurement of N-Methyl-3-phenoxybenzylamine.

Quantitative Differentiation Evidence for N-Methyl-3-phenoxybenzylamine (CAS 129535-78-0)


Meta-Substitution Scaffold Differentiation from Ortho- and Para- Isomers

N-Methyl-3-phenoxybenzylamine is specifically distinguished by the meta-substitution of its phenoxy group on the benzylamine core . In contrast, the ortho- and para- isomers, N-Methyl-2-phenoxybenzylamine (CAS 361394-74-3) and N-Methyl-4-phenoxybenzylamine (CAS 169943-40-2), are separate chemical entities with different CAS numbers and InChI Keys, confirming their distinct molecular identities . This positional isomerism leads to different spatial orientations, which are critical for molecular recognition events in biological systems and for directing regioselectivity in chemical synthesis. While all are marketed as fragment scaffolds, the choice of isomer can dictate the success of a fragment linking or growing strategy .

Fragment-Based Drug Discovery Scaffold Hopping Isomer Differentiation

Predicted LogP and PSA Profile Differentiates Meta- from Para- Isomer

Computationally predicted physicochemical properties provide a quantitative basis for differentiation. The target compound, N-Methyl-3-phenoxybenzylamine, has a predicted LogP of 2.7 (XLogP3) and a Topological Polar Surface Area (TPSA) of 21.3 Ų . While its ortho- and para- analogs share the same molecular formula and weight, their 3D conformations and thus their effective lipophilicity and polarity can differ. For instance, the para-isomer, 4-Phenoxybenzylamine (CAS 107622-80-0), has a predicted LogP of 3.63790 and a larger TPSA of 35.2 Ų . These differences in LogP (ΔLogP ~0.9) and TPSA (ΔTPSA ~14 Ų) suggest that the meta-isomer is less lipophilic and has a smaller polar surface area, which can influence membrane permeability and target binding in biological assays. Such variations underscore that the isomers are not interchangeable, especially in medicinal chemistry contexts where these parameters are crucial for optimizing drug-like properties.

Physicochemical Properties Lipophilicity Drug Design

Differentiation from Non-Methylated Primary Amine Analogs (3-Phenoxybenzylamine)

A key differentiator is the presence of the N-methyl group in N-Methyl-3-phenoxybenzylamine, which distinguishes it from the primary amine analog, 3-Phenoxybenzylamine (CAS 50742-37-5) . This methylation significantly alters the compound's chemical properties. As a secondary amine, N-Methyl-3-phenoxybenzylamine possesses different basicity, nucleophilicity, and hydrogen-bonding capacity compared to the primary amine . These differences are fundamental in organic synthesis and medicinal chemistry. For example, the N-methyl group can serve as a metabolic blocking group to enhance in vivo stability of drug candidates or alter the compound's interaction with biological targets such as monoamine transporters [1]. Furthermore, the target compound is typically procured as a free base, a liquid at room temperature with a density of 1.05 g/cm³ , while the non-methylated analog is often available as a hydrochloride salt, a solid . This impacts handling, solubility, and formulation for biological assays. The N-methyl substitution provides a specific molecular handle for further derivatization or for creating a more lipophilic and potentially membrane-permeable scaffold.

Amine Basicity Synthetic Intermediate SAR

Commercial Availability and Purity Specification for Reproducible Research

For scientific procurement, the availability of a compound with a well-defined purity specification is a critical differentiator. N-Methyl-3-phenoxybenzylamine is commercially available from multiple established vendors with documented purity levels of 97% (Thermo Scientific) , 98% (AKSci, as the HCl salt) , and 95% (AKSci, as the free base) . This multi-sourcing from reputable chemical suppliers ensures supply chain resilience and provides options for different purity requirements. In contrast, less common isomers or analogs may be available only from a single source or at lower purities, introducing risk for long-term research projects. The availability of analytical data (e.g., COA, SDS) and clear GHS hazard statements (H314: Causes severe skin burns and eye damage) from these vendors ensures that users can implement appropriate safety protocols . This level of commercial maturity and documentation provides a level of confidence and reproducibility that is not guaranteed for less-established or custom-synthesized alternatives.

Research Chemical Procurement Purity Standards Experimental Reproducibility

Validated Application Scenarios for N-Methyl-3-phenoxybenzylamine (CAS 129535-78-0)


Fragment-Based Drug Discovery (FBDD) Scaffold for Kinase or GPCR Targets

N-Methyl-3-phenoxybenzylamine is specifically deployed as a fragment molecule in FBDD campaigns targeting kinases, GPCRs, or other protein classes. Its meta-substituted phenoxybenzylamine core provides a distinct 3D pharmacophore for screening against protein targets. Its lower predicted LogP and TPSA compared to the para-isomer make it a suitable starting point for optimizing lead-like properties. Procurement of this specific isomer ensures the correct spatial orientation for fragment linking or growing strategies .

Synthesis of N-Methylated Bioactive Molecules and Metabolites

This compound serves as a critical building block for the synthesis of N-methylated analogs of bioactive molecules or metabolites, where the N-methyl group is essential for modulating activity or metabolic stability . Its secondary amine functionality allows for specific N-alkylation or acylation reactions that are not possible with the primary amine analog, 3-phenoxybenzylamine . It is used in medicinal chemistry to introduce a metabolically stable N-methyl moiety or to create quaternary ammonium derivatives .

Agrochemical Intermediate for Pyrethroid Insecticides

N-Methyl-3-phenoxybenzylamine is a valuable synthetic intermediate in the preparation of certain pyrethroid insecticides. The related compound, N-Methyl-α-cyano-3-phenoxybenzylamine, is a patented precursor for insecticides containing an α-cyano substituent . The 3-phenoxybenzylamine scaffold is a common motif in pyrethroids, and N-methylation can be a key step in the synthesis of specific analogs . Researchers in agrochemistry procure this specific building block to access this particular structural class for developing new insecticidal agents.

Chemical Biology Probe for Amine-Reactive Target Profiling

Due to its secondary amine moiety and moderate lipophilicity, N-Methyl-3-phenoxybenzylamine can be employed as a chemical probe to study amine-reactive biological targets, such as monoamine transporters or enzymes with nucleophilic active sites . Its distinct physicochemical profile and defined purity make it a reliable tool for investigating structure-activity relationships or for use as a control compound in enzyme inhibition assays. The compound's availability as both a free base and HCl salt provides formulation flexibility for in vitro experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-3-phenoxybenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.